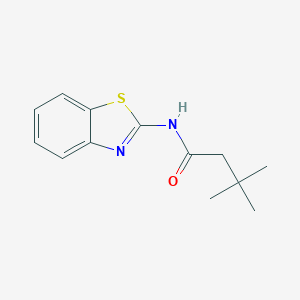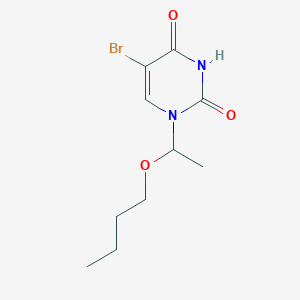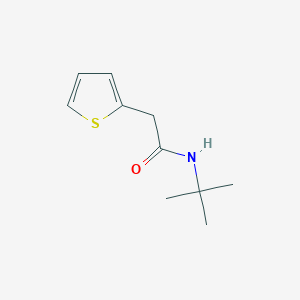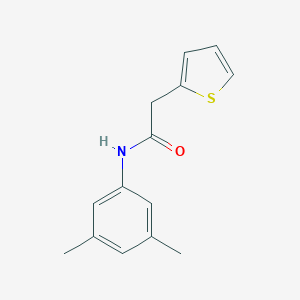![molecular formula C21H19N3OS B430356 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone](/img/structure/B430356.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is available through suppliers like BenchChem, and it is often used in research and industrial applications.
Métodos De Preparación
Adding Acid to a Solid Metal or Base: This method involves adding a dilute acid to a solid metal, insoluble base, or carbonate, heating the mixture, and then filtering and crystallizing the product.
Reacting a Dilute Acid and Alkali: This method involves mixing a dilute acid with an alkali to form the desired salt, followed by filtration and crystallization.
Análisis De Reacciones Químicas
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another and can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. Computational methods and bioinformatics tools like MAVEN can predict its targets and elucidate its mechanism of action by analyzing transcriptomic and proteomic data . This compound may modulate specific signaling pathways and transcription factors, leading to its observed effects.
Comparación Con Compuestos Similares
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]-1-ethanone can be compared with other similar compounds available in chemical libraries. Similar compounds can be identified using structure and ID search tools provided by suppliers like ChemBridge . These tools allow researchers to find compounds with similar structures and properties, facilitating comparative studies.
Some similar compounds include:
- ChemBridge ID 5634889
- ChemBridge ID 83206754
These compounds share structural similarities with this compound but may have different chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19N3OS |
|---|---|
Peso molecular |
361.5g/mol |
Nombre IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19N3OS/c1-15-12-13-22-21(23-15)26-14-20(25)24-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)24/h2-9,12-13H,10-11,14H2,1H3 |
Clave InChI |
IHGQPXWGPUIVHG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
SMILES canónico |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Tert-butylphenoxy)pentyl]piperazine](/img/structure/B430273.png)
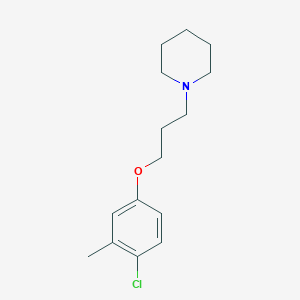
![1-{4-[(3-Methylphenyl)oxy]butyl}piperazine](/img/structure/B430276.png)

![1-[5-(2,3-Dichlorophenoxy)pentyl]pyrrolidine](/img/structure/B430280.png)

![1-{6-[(2-Chloro-4-methylphenyl)oxy]hexyl}pyrrolidine](/img/structure/B430282.png)
![1-[5-(2-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B430283.png)
